molecular formula C18H19FN2O3S B2675545 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide CAS No. 1005299-73-9

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide

Cat. No.: B2675545
CAS No.: 1005299-73-9
M. Wt: 362.42
InChI Key: GKBZBHRWUJFPDN-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by the presence of a tetrahydroquinoline ring, an acetyl group, a fluorine atom, and a sulfonamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorine atom and sulfonamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Uniqueness

Compared to these similar compounds, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide stands out due to the presence of the fluorine atom and the sulfonamide group. These functional groups confer unique chemical and biological properties, making the compound particularly valuable for specific applications in research and industry.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a synthetic compound that has garnered attention in biological and medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a sulfonamide group and a fluorinated aromatic ring. Its molecular formula is C18H19FN2O3SC_{18}H_{19}FN_2O_3S, with a molecular weight of approximately 364.42 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide group can interact with the active sites of various enzymes, potentially inhibiting their activity. This mechanism is similar to that observed in traditional sulfonamide antibiotics.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent .

Anticancer Potential

The compound's structure suggests potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, derivatives of tetrahydroquinoline have shown efficacy against specific cancer types by targeting cancer stem cells and inhibiting tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyFindings
Study 1 Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values indicating effectiveness comparable to existing antibiotics .
Study 2 Investigated the anticancer effects on melanoma cell lines, showing significant reduction in cell viability at low concentrations .
Study 3 Explored the mechanism of action involving RORγt modulation in autoimmune disease models, indicating potential therapeutic applications beyond infectious diseases .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-12-10-16(6-7-17(12)19)25(23,24)20-15-5-8-18-14(11-15)4-3-9-21(18)13(2)22/h5-8,10-11,20H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBZBHRWUJFPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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